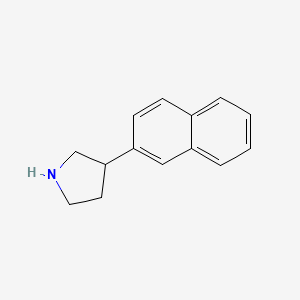

3-(Naphthalen-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-naphthalen-2-ylpyrrolidine |

InChI |

InChI=1S/C14H15N/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2 |

InChI Key |

UYGNJNQVBNFJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Naphthalen 2 Yl Pyrrolidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or readily synthesizable precursors. For 3-(Naphthalen-2-yl)pyrrolidine, two primary disconnection strategies are apparent.

The most direct approach involves disconnecting the C3-C(naphthyl) bond. This C(sp³)–C(sp²) disconnection points to transition-metal-catalyzed cross-coupling reactions as a key forward synthetic step. This strategy requires a pyrrolidine (B122466) synthon functionalized at the C3 position and a naphthalene-based coupling partner.

A second strategy involves disconnections of the C-N bonds within the pyrrolidine ring. This approach suggests the formation of the heterocyclic ring via intramolecular cyclization of an acyclic precursor that already contains the naphthalene (B1677914) moiety. nih.gov This method is particularly useful for controlling stereochemistry through asymmetric cyclization reactions.

The choice of precursors is dictated by the chosen synthetic strategy. Saturated pyrrolidine heterocycles are common structural elements in many natural products and pharmaceuticals, making their precursors valuable building blocks. acs.orgnih.gov

For strategies involving the direct arylation of a pyrrolidine ring, key precursors include:

N-protected 3-halopyrrolidines (e.g., 3-bromo- (B131339) or 3-iodopyrrolidine): These serve as electrophilic partners in cross-coupling reactions. The protecting group (e.g., Boc, Cbz) is crucial for modulating reactivity and is typically removed in a final step.

N-protected 3-pyrrolidinylboronic acids or esters: These act as nucleophilic partners in Suzuki-Miyaura coupling.

Naphthalen-2-ylboronic acid: A widely available organoboron reagent for Suzuki-Miyaura coupling.

2-Halonaphthalenes (e.g., 2-bromonaphthalene): Common electrophilic partners in various cross-coupling reactions.

For strategies based on the cyclization of acyclic precursors, building blocks are designed to contain the naphthalene group and a linear chain that can form the five-membered ring. Examples include appropriately substituted amino alcohols, amino halides, or amino esters bearing a naphthalen-2-yl group. nih.gov Furthermore, naturally occurring chiral molecules like proline and 4-hydroxyproline (B1632879) are often used as starting materials to introduce chirality into the final product. mdpi.comnih.gov

The C3 position of this compound is a stereogenic center. Therefore, controlling the absolute and relative stereochemistry is a significant challenge in its synthesis. The development of stereoselective methods for producing pyrrolidine derivatives is a major focus in synthetic organic chemistry. nih.govmdpi.com

Key challenges include:

Enantioselectivity: Achieving a high enantiomeric excess of one enantiomer requires asymmetric synthesis. This can be accomplished by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool precursor like (S)- or (R)-proline. mdpi.com Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, for instance, are powerful methods for constructing the pyrrolidine ring with control over multiple stereocenters. acs.orgrsc.org

Diastereoselectivity: When additional stereocenters are present or introduced on the pyrrolidine ring, controlling the diastereoselectivity becomes critical. The thermodynamic or kinetic control of the reaction can lead to different diastereomers. For example, palladium-catalyzed C-H arylation using a directing group at the C3 position can achieve high regio- and stereoselectivity, leading to specific cis- or trans-isomers. acs.org The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the stereochemical outcome. acs.org

Direct Synthesis Approaches

Direct synthesis approaches focus on forming the key C-C bond between the pre-formed pyrrolidine and naphthalene moieties. These methods are often convergent and efficient.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C(sp³)–C(sp²) bonds, representing a primary strategy for the synthesis of this compound. wikipedia.org These reactions offer high functional group tolerance and generally proceed under mild conditions.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. whiterose.ac.ukorganic-chemistry.org For the target molecule, the reaction would typically involve the coupling of an N-protected 3-pyrrolidinylboronic ester with 2-bromonaphthalene (B93597) or, conversely, naphthalen-2-ylboronic acid with an N-protected 3-halopyrrolidine. nih.gov

The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The stereochemical integrity of C(sp³) boronates is often retained during the reaction, making it suitable for stereospecific synthesis. whiterose.ac.uk

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle, particularly the oxidative addition and reductive elimination steps. | whiterose.ac.uknih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. | nih.gov |

| Organoboron Reagent | N-Boc-pyrrolidine-3-boronic acid pinacol (B44631) ester | Nucleophilic carbon source. | whiterose.ac.uk |

| Organohalide | 2-Bromonaphthalene | Electrophilic carbon source. | whiterose.ac.uk |

| Solvent | Toluene/Water, Dioxane, THF | Solubilizes reactants and facilitates the reaction. | nih.gov |

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative routes with distinct advantages.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. organic-chemistry.org Organozinc compounds are among the most reactive organometallic reagents, often allowing for reactions to proceed under milder conditions or with substrates that are unreactive in other coupling reactions. wikipedia.orgmit.edu For the synthesis of this compound, this would entail reacting a 3-(halozincio)pyrrolidine derivative with 2-halonaphthalene. This method is a powerful tool for C(sp³)–C(sp²) bond formation. nih.gov

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organohalide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Its primary advantages are the air and moisture stability of organostannanes and their tolerance of a wide variety of functional groups. orgsyn.orglibretexts.org The synthesis would involve a 3-(trialkylstannyl)pyrrolidine and a 2-halonaphthalene. A significant drawback, however, is the high toxicity of organotin compounds, which can complicate purification and waste disposal. organic-chemistry.org

| Reaction | Organometallic Reagent (R-M) | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OR)₂) | Low toxicity; reagents stable to air and moisture; requires a base for activation. | libretexts.org |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | High reactivity; sensitive to air and moisture; often proceeds under mild conditions. | wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organotin (e.g., R-SnBu₃) | High functional group tolerance; reagents are air and moisture stable; high toxicity of tin byproducts. | wikipedia.orgorganic-chemistry.org |

Ring-Closing Reactions for Pyrrolidine Core Formation

The formation of the pyrrolidine core often relies on the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. These ring-closing strategies are fundamental to building the heterocyclic scaffold.

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to generate the cyclic pyrrolidine structure. A key strategy in this category is the intramolecular amination of unactivated C(sp³)–H bonds. This can be achieved using metal catalysts, such as copper or rhodium complexes, which facilitate the insertion of a nitrene into a C-H bond five atoms away from the nitrogen, a process known as 1,5-insertion. organic-chemistry.orgresearchgate.net For the synthesis of a this compound derivative, a suitable linear precursor would possess a nitrogen functionality and a naphthalene moiety appropriately positioned along a carbon chain.

Another powerful method is the aza-Cope-Mannich cyclization. This reaction cascade can be initiated from precursors like 2-hydroxy homoallyl tosylamines, which react with aldehydes in the presence of iron(III) salts. organic-chemistry.org The sequence proceeds through the formation of a γ-unsaturated iminium ion, a 2-azonia- nih.govnih.gov-sigmatropic rearrangement, and a final intramolecular Mannich reaction to close the ring. organic-chemistry.org Adapting this for the target compound would involve using a naphthalene-containing aldehyde as a reactant.

Palladium-catalyzed intramolecular oxidative amination, known as the aza-Wacker reaction, represents another viable route. This process typically involves the cyclization of an olefin-containing amine or amide, where a palladium(II) catalyst facilitates the nucleophilic attack of the nitrogen atom onto the double bond. nih.gov

Reductive amination is a highly efficient and widely used method for forming amines and, by extension, N-heterocycles. nih.gov The synthesis of a pyrrolidine ring via this protocol typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com The initial condensation forms one or two imine (or enamine) intermediates, which are then reduced in the same pot to yield the saturated pyrrolidine ring.

The process is often catalyzed and can be performed as a successive reductive amination using a transfer hydrogenation catalyst, such as an iridium complex. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl groups. masterorganicchemistry.com To synthesize N-substituted 3-(naphthalen-2-yl)pyrrolidines, one could start with 3-(naphthalen-2-yl)-1,4-dicarbonyl precursor and react it with a primary amine.

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecular scaffolds in a single, convergent step from three or more starting materials. researchgate.netrug.nl These reactions are prized for their atom economy and efficiency. For pyrrolidine synthesis, 1,3-dipolar cycloaddition reactions involving azomethine ylides are particularly prominent. nih.govmdpi.com

An azomethine ylide, which acts as a 1,3-dipole, can be generated in situ from the condensation of an α-amino acid with an aldehyde. This dipole then reacts with a dipolarophile (an alkene) in a [3+2] cycloaddition to form the pyrrolidine ring with a high degree of control over substitution patterns. nih.gov To construct the this compound scaffold, naphthaldehyde could be used as the aldehyde component, which would incorporate the naphthalene moiety into the final structure.

Domino reactions that combine several transformations in one pot are also effective. For example, the A³-coupling (aldehyde-amine-alkyne) can be used to generate polysubstituted pyrrolidines. evitachem.com A silver nanoparticle-catalyzed reaction between 1-naphthaldehyde, propargylamine, and an activated alkene like ethyl acrylate (B77674) can produce the desired scaffold stereoselectively. evitachem.com

Table 1: Catalyst Performance in Mannich-Based Synthesis of Naphthalenyl-Substituted Pyrrolidines This table illustrates the effect of different catalysts on a representative Mannich-type reaction for scaffold construction, based on findings for related syntheses. evitachem.com

| Catalyst Type | Representative Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Protic Acid | Concentrated H₂SO₄ (10 mol%) | 80 | 8-10 | ~60 | Low cost |

| Lewis Acid | AlCl₃ (10 mol%) | 110 (reflux) | 4 | ~78 | High regioselectivity |

| Solid Acid | p-Toluenesulfonic acid (PTSA) (5 mol%) | 25 (Solvent-free) | 0.75 | ~68 | Green chemistry, rapid |

Enantioselective Synthesis of Chiral this compound

Since this compound possesses a stereocenter at the C3 position, its synthesis in an enantiomerically pure form is of significant interest. Enantioselective methods aim to produce a single enantiomer of a chiral compound, utilizing either catalytic or stoichiometric amounts of a chiral agent.

Asymmetric catalysis is a premier strategy for enantioselective synthesis, where a small amount of a chiral catalyst directs the formation of a large quantity of a single enantiomer of the product. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile and powerful method for constructing enantioenriched pyrrolidines. nih.govrsc.org

This reaction is typically catalyzed by a metal complex coordinated to a chiral ligand. researchgate.net For instance, palladium, copper, silver, or zinc catalysts paired with chiral phosphine, phosphoramidite (B1245037), or N-heterocyclic carbene ligands have been successfully employed. nih.govresearchgate.net The chiral ligand creates a chiral environment around the metal center, which then coordinates to the reactants and controls the facial selectivity of the cycloaddition, leading to high enantioselectivity. nih.gov The development of novel phosphoramidite ligands, for example, has enabled palladium-catalyzed [3+2] cycloadditions with a wide variety of imines to produce pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov Biocatalysis, using engineered enzymes like imine reductases or P411 variants, also offers a route to chiral pyrrolidines through intramolecular C-H amination or asymmetric reduction. acs.org

Table 2: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis via [3+2] Cycloaddition This table summarizes representative catalyst systems and their effectiveness in achieving stereocontrol in reactions analogous to the formation of chiral pyrrolidines.

| Metal Catalyst | Chiral Ligand Type | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd(0) | Phosphoramidite | N-Tosyl Imines | >95:5 | 90-99% | nih.gov |

| Cu(I) | Fesulphos | α,β-Unsaturated Esters | >99:1 | up to 98% | researchgate.net |

| Ag(I) | (R)-DM-SEGPHOS | Dimethyl Maleate | 94:6 | 97% | researchgate.net |

| Zn(II) | Imidazolinyl-paracyclophanol | Iminoester | 99:1 | up to 96.5% | researchgate.net |

An alternative to asymmetric catalysis is the use of a chiral auxiliary. sigmaaldrich.com This classical strategy involves covalently attaching a chiral molecule to one of the starting materials. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of the ring-forming reaction, leading to the preferential formation of one diastereomer. After the key reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.

A common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, which can be derived from readily available amino acids. wikipedia.org In the context of a [3+2] cycloaddition, an oxazolidinone auxiliary could be attached to the dipolarophile. nih.gov The cycloaddition would then proceed with high diastereoselectivity, and subsequent removal of the oxazolidinone group would yield the enantiomerically enriched pyrrolidine. nih.govresearchgate.net Similarly, chiral auxiliaries like pseudoephedrine can be used to form chiral amides, which then undergo diastereoselective alkylation or other transformations to build up the chiral scaffold before cyclization and auxiliary removal. wikipedia.org

Enzymatic Synthesis and Biocatalytic Strategies

The application of enzymatic and biocatalytic methods for the synthesis of chiral pyrrolidines, including aryl-substituted scaffolds like this compound, represents a significant advancement in green chemistry. These strategies offer high enantioselectivity and operate under mild reaction conditions, minimizing the need for harsh reagents and protecting groups often required in traditional synthetic chemistry.

A prominent biocatalytic approach involves the intramolecular C(sp³)–H amination of organic azides, a reaction that has been successfully engineered into heme proteins. acs.orgnih.gov Directed evolution of cytochrome P450 enzymes, particularly cytochrome P411, has yielded variants capable of catalyzing the insertion of an alkyl nitrene into C–H bonds to form the pyrrolidine ring with high efficiency and stereocontrol. acs.orgnih.govcaltech.eduescholarship.org This "new-to-nature" enzymatic reaction forges a key class of N-heterocycles from simple azide (B81097) precursors. acs.orgnih.gov

For the synthesis of a 3-aryl-pyrrolidine, a suitable precursor such as an aryl-substituted alkyl azide would be required. The engineered enzyme, often referred to as a "pyrrolidine synthase," provides a chiral active site environment that controls the trajectory of the reactive nitrene intermediate, thus dictating the stereochemical outcome of the C–H insertion. acs.orgnih.gov Researchers have engineered P411 variants, such as P411-PYS-5149, which demonstrate good enantioselectivity and catalytic efficiency for constructing various pyrrolidine derivatives. acs.orgnih.govcaltech.eduescholarship.org While the direct enzymatic synthesis of this compound has not been specifically detailed, the substrate scope of these evolved enzymes suggests potential applicability to naphthalene-containing precursors.

Another biocatalytic strategy involves a photoenzymatic, one-pot synthesis combining photochemical oxyfunctionalization with a stereoselective enzymatic step. nih.gov This method can introduce a carbonyl group at a distal C-H position of an N-protected pyrrolidine, which is then converted to an amino or hydroxyl group by an amine transaminase (ATA) or a keto reductase (KRED), respectively. This approach allows for the synthesis of functionalized pyrrolidines with high enantiomeric excess. nih.gov

The table below summarizes key biocatalytic strategies applicable to pyrrolidine synthesis.

| Strategy | Enzyme/Catalyst | Reaction Type | Precursor Type | Key Advantages |

| Intramolecular C-H Amination | Engineered Cytochrome P411 (e.g., P411-PYS-5149) | Alkyl Nitrene C(sp³)–H Insertion | Organic Azides | High enantioselectivity, mild conditions, avoids toxic reagents. acs.orgnih.gov |

| Photoenzymatic Oxyfunctionalization | Photochemistry + Amine Transaminase (ATA) or Keto Reductase (KRED) | C-H Oxyfunctionalization followed by Transamination or Reduction | N-protected Pyrrolidines | One-pot synthesis, high enantiomeric excess, mild and simple workflow. nih.gov |

| Imine Reductase Reduction | Imine Reductases (IREDs) | Reduction of Cyclic Imines | Aminoketones / Aminoaldehydes | A common biosynthetic route for forging chiral cyclic amines. acs.orgnih.gov |

Derivatization Strategies for this compound Scaffold Modification

Modification of the this compound scaffold is crucial for developing analogues with diverse properties. Derivatization can be targeted at three primary locations: the pyrrolidine nitrogen, the carbon atoms of the pyrrolidine ring, and the naphthalene ring system.

The secondary amine of the pyrrolidine ring is a nucleophilic site, making it a prime target for functionalization. N-alkylation and N-acylation are the most common modifications.

N-Alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's steric and electronic properties. nih.gov Standard methods involve the reaction of the pyrrolidine with alkyl halides (e.g., alkyl iodides, bromides) or sulfonates in the presence of a base. acsgcipr.orgfabad.org.tr More sustainable approaches aim to replace hazardous alkylating agents with greener alternatives like alcohols or aldehydes. nih.gov

N-Acylation involves the introduction of an acyl group to form an amide linkage. This is typically achieved by reacting the pyrrolidine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govorganic-chemistry.org Palladium-catalyzed N-acylation using carboxylic acids directly has also been developed as an efficient method. nih.gov

The following table outlines common reagents for the functionalization at the pyrrolidine nitrogen.

| Reaction Type | Reagent Class | Specific Examples | Product Functional Group |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Tertiary Amine |

| Alkyl Sulfonates | Methyl tosylate, Ethyl mesylate | Tertiary Amine | |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amide | |

| Carboxylic Acids | Carboxylic acid + Coupling agent (e.g., DCC, HATU) | Amide |

Modifying the saturated carbon backbone of the pyrrolidine ring is challenging due to the inertness of C(sp³)–H bonds. Modern synthetic methods, particularly transition-metal-catalyzed C–H functionalization, have provided powerful tools to achieve this selectively. researchgate.net

A notable strategy is the palladium-catalyzed C–H arylation at the C4 position of pyrrolidines that possess a directing group at the C3 position. acs.orgacs.org For a substrate like this compound, the existing naphthalene group is not a directing group in this context; therefore, modification of the pyrrolidine nitrogen to install a removable directing group (e.g., an aminoquinoline amide) would be necessary. acs.orgacs.org This approach allows for the selective introduction of various aryl groups at the C4-position, yielding cis-3,4-disubstituted pyrrolidines with high stereoselectivity. acs.org Similarly, ligand-assisted palladium-catalyzed C–H alkenylation can introduce alkenyl groups, leading to highly functionalized pyrrolidine derivatives. nih.govresearchgate.net

These reactions typically proceed via a cyclopalladation pathway, where the catalyst is directed to a specific C–H bond by the coordinating directing group. nih.gov

| Reaction Type | Position | Catalyst | Directing Group (Example) | Reagents | Key Outcome |

| C–H Arylation | C4 | Pd(OAc)₂ | Aminoquinoline (AQ) amide at C3 | Aryl Iodides, K₂CO₃ | Regio- and stereoselective formation of cis-3,4-disubstituted pyrrolidines. acs.org |

| C–H Alkenylation | Cγ (relative to N) | Pd(OAc)₂ | Amino acid-derived ligand | Electron-deficient alkenes | Access to complex, functionalized pyrrolidines via a 5-membered ring cyclopalladation. nih.gov |

The naphthalene moiety offers multiple sites for functionalization, primarily through electrophilic aromatic substitution (EAS) or directed C–H activation. Naphthalene is more reactive than benzene (B151609) in EAS reactions. libretexts.org

Electrophilic Aromatic Substitution (EAS): For a 2-substituted naphthalene, such as this compound, the pyrrolidinyl group (once N-protected to prevent reaction at the nitrogen) acts as a directing group. The preferred positions for electrophilic attack are generally the C1 and C3 positions, which are ortho to the existing substituent. The outcome can be influenced by reaction conditions such as temperature and solvent. libretexts.orgscribd.comyoutube.com For instance, sulfonation of naphthalene can yield different isomers depending on the temperature. libretexts.org

Directed C–H Functionalization: To achieve higher regioselectivity, directing group strategies are employed. researchgate.netresearchgate.net A functional handle, such as an amide or another coordinating group, can be temporarily installed on the pyrrolidine nitrogen. This directing group can then steer a transition metal catalyst (e.g., Rh, Ru, Pd) to functionalize a specific C–H bond on the naphthalene ring, such as the peri (C8) or an ortho (C1 or C3) position, which might be difficult to access via classical EAS. researchgate.netdntb.gov.ua For example, a picolinamide (B142947) directing group on a related naphthylamine has been used to direct copper-mediated C-N bond formation. researchgate.net

The table below details representative functionalization reactions for the naphthalene ring.

| Reaction Type | Reagents | Typical Position(s) of Attack | Product |

| Nitration | HNO₃, H₂SO₄ | C1, C3 | Nitronaphthalene derivative |

| Halogenation | Br₂, FeBr₃ | C1, C3 | Bromonaphthalene derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C1, C6 | Acylnaphthalene derivative stackexchange.com |

| Sulfonation | H₂SO₄ | C1 (low temp), C6 (high temp) | Naphthalenesulfonic acid |

| Directed C-H Arylation | Aryl Halide, Pd/Rh catalyst + Directing Group | ortho or peri positions | Aryl-substituted naphthalene derivative researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with high accuracy. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. rsc.org This precision allows for the calculation of a unique elemental composition.

For 3-(Naphthalen-2-yl)pyrrolidine (Formula: C₁₄H₁₅N), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value. The minuscule difference between these values, typically in the low parts-per-million (ppm) range, provides strong evidence for the compound's elemental formula, ruling out other possibilities with the same nominal mass. mdpi.comscispace.com For instance, in the analysis of related naphthalene-containing compounds, HRMS data is consistently reported to confirm the synthesized structures. rsc.org

Table 1: Illustrative HRMS Data for this compound This table is illustrative, based on the compound's formula, as specific experimental data was not found in the search results.

| Ion | Elemental Composition | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₆N⁺ | 198.1277 | 198.1275 | -1.01 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. ipb.pt It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the different types of hydrogen and carbon atoms present in this compound.

The ¹H NMR spectrum would show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The naphthalene protons are expected to appear in the downfield region (typically δ 7.2–8.5 ppm) as a series of multiplets, reflecting their distinct electronic environments and spin-spin coupling. The pyrrolidine ring protons would resonate in the upfield region (δ 1.5–4.0 ppm), with their chemical shifts and multiplicities indicating their position relative to the nitrogen atom and the naphthalene substituent. ias.ac.in

The ¹³C NMR spectrum complements the proton data. The sp²-hybridized carbons of the naphthalene ring would appear in the downfield region (δ 120–140 ppm), while the sp³-hybridized carbons of the pyrrolidine ring would be found further upfield (δ 20–60 ppm). ias.ac.inrsc.org The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table contains predicted and comparative data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Naphthalene H | 7.20 - 8.00 | m (multiplet) | Complex pattern due to multiple distinct aromatic protons. ias.ac.in |

| Pyrrolidine CH (C3) | ~3.5 - 4.0 | m (multiplet) | Proton at the point of substitution. |

| Pyrrolidine CH₂ (C2, C5) | ~3.0 - 3.7 | m (multiplet) | Protons adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ (C4) | ~2.0 - 2.5 | m (multiplet) | Protons adjacent to the substituted carbon. |

| Pyrrolidine NH | Broad singlet | br s | Shift and broadening are solvent-dependent. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table contains predicted and comparative data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Naphthalene C (quaternary) | 130 - 140 | Includes bridgehead carbons and the carbon attached to the pyrrolidine ring. rsc.org |

| Naphthalene CH | 121 - 129 | Multiple signals for the protonated aromatic carbons. ias.ac.in |

| Pyrrolidine C (C2, C5) | 45 - 55 | Carbons adjacent to the nitrogen. rsc.org |

| Pyrrolidine C (C3) | ~40 | The substituted carbon atom. |

| Pyrrolidine C (C4) | ~35 | The remaining methylene (B1212753) carbon. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the 1D spectra and confirming the connectivity of the molecular framework. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com It would be used to trace the proton-proton connectivities within the pyrrolidine ring and within the naphthalene system, confirming the arrangement of the aliphatic and aromatic protons, respectively. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose assignments were determined from COSY. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.com It is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the pyrrolidine protons and the naphthalene carbons, and vice-versa, confirming the C3-position of the substitution. It also helps assign quaternary carbons that are not visible in HMQC/HSQC spectra. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ipb.pt NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could reveal the spatial relationship between the protons on the pyrrolidine ring and those on the nearby naphthalene ring, helping to define the molecule's preferred conformation in solution.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives a precise three-dimensional model of the molecule in the solid state. nih.gov This technique provides definitive proof of connectivity and absolute configuration, along with precise bond lengths, bond angles, and torsional angles. nih.govnumberanalytics.com Although a crystal structure for this compound itself is not publicly available, analysis of related structures like 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)meth-yl]naphthalen-2-ol demonstrates the power of this method. archive.org Such studies reveal details like the envelope conformation of the pyrrolidine ring and the presence of intramolecular interactions. archive.org

Obtaining a high-quality single crystal is the prerequisite and often most challenging step for X-ray analysis. nih.gov For organic compounds like pyrrolidine derivatives, a common and effective method is slow evaporation. researchgate.net This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals begin to form. Other techniques include slow cooling of a saturated solution and vapor diffusion. acs.org

Once a suitable crystal is obtained, it is mounted on a diffractometer. numberanalytics.com A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. anton-paar.com The intensities and positions of these reflections are collected by a detector as the crystal is rotated. numberanalytics.com

This raw data is then processed to determine the crystal's unit cell parameters and space group. The structure is subsequently "solved" using computational methods to generate an initial electron density map, from which an atomic model is built. This model is then "refined" using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data. anton-paar.comresearchgate.net The final refined structure provides highly accurate atomic coordinates.

Table 4: Typical Crystal Data and Structure Refinement Parameters This table is a representative example of parameters obtained during an X-ray crystallography experiment for an organic compound. researchgate.net

| Parameter | Typical Value / Information |

|---|---|

| Empirical formula | C₁₄H₁₅N |

| Formula weight | 197.28 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z (Molecules per unit cell) | e.g., 4 |

| Reflections collected | Total number measured |

| Independent reflections | Number of unique reflections |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R1, wR2 values (typically < 0.05) |

Conformational Analysis in the Solid State

The three-dimensional arrangement of a molecule in its crystalline form, known as its solid-state conformation, provides crucial insights into its intrinsic structural preferences and intermolecular interactions. X-ray crystallography is the definitive method for determining these conformations.

For pyrrolidine-containing compounds, the five-membered ring typically adopts a non-planar conformation to alleviate steric strain. The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Studies on various substituted pyrrolidine rings reveal a prevalence of the envelope conformation. For instance, in the crystal structure of a complex pyrrolidine derivative, the five-membered pyrrolidine ring exhibits an envelope conformation where a specific carbon atom acts as the "flap". researchgate.net Similarly, other research on related pyrrolidine structures confirms the adoption of an envelope conformation, often with the nitrogen atom or a spiro carbon atom at the flap position. researchgate.net The specific puckering parameters, such as the Q and φ values, quantitatively describe the degree and nature of this puckering. researchgate.net

Table 1: Crystallographic Data for a Related Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.326(2) |

| b (Å) | 7.797(2) |

| c (Å) | 16.670(4) |

| β (°) | 96.76(1) |

| Z | 4 |

Source: Adapted from crystallographic data of a related compound. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral chromatography is an indispensable technique for separating these enantiomers and quantifying the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. uma.esnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for enantiomeric separation. scispace.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful and versatile for a broad range of chiral compounds. nih.gov Columns such as Chiralcel OD-H and Chiralpak are frequently cited in the enantioseparation of chiral molecules. For example, the enantiomeric excess of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone was determined using a Chiralcel AS-H column. scispace.com Similarly, the enantiomeric purity of various pyrrolidine derivatives has been successfully determined using chiral HPLC. umich.edumdpi.comrsc.org

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is crucial for achieving optimal separation. The specific ratio of these solvents can be adjusted to fine-tune the retention and resolution of the enantiomers. scispace.commdpi.com

Table 2: Example of Chiral HPLC Conditions for Enantiomeric Separation of a Related Compound

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/2-propanol = 7/3 |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Source: Adapted from a study on a related chiral compound. mdpi.com

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) is another highly effective technique for the determination of enantiomeric composition, particularly for volatile and semi-volatile compounds. chromatographyonline.comgcms.cz This method utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. chromatographyonline.comresearchgate.net

The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stabilities of these complexes result in different retention times for the two enantiomers. chromatographyonline.com

For compounds containing amine functional groups, such as this compound, derivatization is often necessary to improve chromatographic performance. sigmaaldrich.com This typically involves esterification of any carboxyl groups and acylation of the amino group to increase volatility and reduce peak tailing. sigmaaldrich.com

The choice of the specific cyclodextrin (B1172386) derivative as the stationary phase can significantly impact the selectivity of the separation. In some cases, reversing the elution order of the enantiomers can be achieved by using a different derivatized cyclodextrin, which can be advantageous for accurately quantifying a minor enantiomer in the presence of a major one. chromatographyonline.comsigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups within a molecule and gaining insights into its conformational state. These two techniques are complementary, as they are governed by different selection rules. edinst.com A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in its polarizability. edinst.com

For this compound, the vibrational spectra would be characterized by bands corresponding to the vibrations of the naphthalene ring system, the pyrrolidine ring, and the C-N and C-H bonds.

Naphthalene Group Vibrations: The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1650-1400 cm⁻¹ region.

Pyrrolidine Group Vibrations: The C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring are expected in the 2950-2850 cm⁻¹ range. The bending and wagging vibrations of these methylene groups will appear in the fingerprint region (below 1500 cm⁻¹). scifiniti.com The C-N stretching vibration of the secondary amine in the pyrrolidine ring would also be present in this region.

Conformational Sensitivity: The vibrational frequencies of a molecule can be sensitive to its conformation. americanpharmaceuticalreview.com In the solid state, intermolecular interactions in the crystal lattice can cause shifts in vibrational frequencies and the appearance of new bands compared to the solution or gas phase. americanpharmaceuticalreview.com Comparing the experimental IR and Raman spectra with those predicted by theoretical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the molecule's structure and vibrational modes. researchgate.netresearchgate.net

Table 3: General Regions of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1650 - 1400 |

| C-N (amine) | Stretching | 1250 - 1020 |

| CH₂ | Bending/Wagging | < 1500 |

Source: General vibrational spectroscopy correlation tables.

By combining these advanced analytical techniques, a comprehensive understanding of the structural and stereochemical properties of this compound can be achieved, which is essential for its application in research.

Computational Chemistry and Theoretical Modeling of 3 Naphthalen 2 Yl Pyrrolidine

Quantum Chemical Calculations

There is no available data in the reviewed scientific literature regarding specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, performed on 3-(Naphthalen-2-yl)pyrrolidine.

Information on the electronic structure of this compound derived from DFT calculations is not present in the available literature.

Specific values or descriptions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not documented in published research.

There are no published studies containing an analysis of the electrostatic potential surface for this compound.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and the calculation of potential energy surfaces for this compound have not been reported in the scientific literature.

No specific molecular mechanics or dynamics simulations for this compound are available in the reviewed sources.

Data on the energy barriers associated with the pyrrolidine (B122466) ring inversion or the rotation of the naphthalene (B1677914) group in this compound is not available in the current body of scientific literature.

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Chemical Biology Perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical chemical biology for predicting the binding mode of a ligand, such as this compound, within the active site of a hypothetical biological target.

In the absence of known biological targets for this compound, a theoretical docking study would typically involve selecting a panel of receptors associated with activities of structurally similar compounds. For instance, targets could include various G-protein coupled receptors (GPCRs), ion channels, or enzymes like monoamine oxidase (MAO), given the prevalence of the pyrrolidine and naphthalene scaffolds in neuroactive compounds.

The process would involve preparing the 3D structure of this compound and the crystal structures of the selected target proteins. Docking algorithms would then be used to generate a series of possible binding poses, which are ranked based on a scoring function that estimates the binding affinity.

Table 1: Illustrative Molecular Docking Scores of this compound with Hypothetical Targets

| Hypothetical Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Phe389, Trp386 |

| Serotonin Transporter | 5I6X | -9.2 | Tyr95, Ile172, Phe335 |

| Monoamine Oxidase B | 2V5Z | -7.8 | Tyr398, Tyr435, Cys172 |

Note: The data in this table is hypothetical and serves to illustrate the potential output of a molecular docking study.

A critical component of docking analysis is the detailed examination of the intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions would be key to its binding affinity and selectivity.

Hydrogen Bonding: The secondary amine within the pyrrolidine ring of the compound can act as both a hydrogen bond donor and acceptor. Theoretical models would predict the formation of hydrogen bonds with specific amino acid residues in a target's binding pocket, such as aspartic acid, serine, or glutamine.

Pi-Stacking: The electron-rich naphthalene moiety is a prime candidate for engaging in π-π stacking interactions. This would likely occur with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site, contributing significantly to the binding energy. The planar nature of the naphthalene ring system allows for optimal orbital overlap with these aromatic side chains.

Table 2: Predicted Intermolecular Interactions for this compound with a Hypothetical Serotonin Transporter Binding Site

| Interaction Type | Ligand Moiety | Receptor Residue | Predicted Distance (Å) |

| Hydrogen Bond | Pyrrolidine N-H | Asp98 | 2.9 |

| π-π Stacking | Naphthalene Ring | Phe341 | 3.5 |

| Hydrophobic | Pyrrolidine Ring | Val173, Ile172 | N/A |

Note: This table contains hypothetical data for illustrative purposes.

QSAR Modeling for Structural Design Principles (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach that aims to correlate the structural or property descriptors of compounds with their biological activities. A QSAR model for this compound and its derivatives would serve as a predictive tool to guide the synthesis of new analogues with potentially enhanced activity.

The first step in building a QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors would be calculated using specialized software.

Table 3: Selected Molecular Descriptors Calculated for this compound (Illustrative)

| Descriptor Class | Descriptor Name | Calculated Value | Description |

| Constitutional | Molecular Weight | 211.29 | Total mass of the molecule |

| Topological | Wiener Index | 1056 | A distance-based graph invariant |

| Electronic | Dipole Moment | 1.85 D | A measure of molecular polarity |

| Physicochemical | LogP | 3.45 | Octanol-water partition coefficient |

| 3D-MoRSE | Mor22u | -0.18 | 3D Molecule Representation of Structures based on Electron diffraction |

| WHIM | G1p | 0.45 | Weighted Holistic Invariant Molecular descriptor |

Note: The values presented are theoretical and for illustrative purposes.

Once the descriptors are calculated for a series of this compound analogues, a mathematical model would be developed to correlate these descriptors with a theoretical response, such as the docking scores obtained from molecular docking studies. This would typically involve statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.

An example of a hypothetical QSAR equation could be:

Docking Score = (0.75 * LogP) - (0.23 * Dipole Moment) + (1.5 * Mor22u) - 5.2

Such an equation would suggest, for instance, that increasing lipophilicity (LogP) and a specific 3D structural feature (Mor22u) might lead to better binding affinity, while a higher dipole moment could be detrimental. This model would provide rational design principles for modifying the parent structure to optimize its interaction potential with a given target.

Mechanistic Insights into Reactions Involving 3 Naphthalen 2 Yl Pyrrolidine

Reaction Pathway Elucidation in Synthetic Transformations

Elucidating the precise pathway of a chemical reaction is a cornerstone of physical organic chemistry. It involves identifying all elementary steps, including the formation of intermediates and transition states, that connect starting materials to the final products. While detailed mechanistic studies specifically focused on reactions where 3-(Naphthalen-2-yl)pyrrolidine acts as a key reactant or catalyst are not extensively documented in the literature, we can draw parallels from kinetic studies of similar structures to understand the methodologies involved.

A pertinent example is the kinetic analysis of a three-component reaction to form Z-N-(3-(naphthalen-2-yl)-4-oxothiazolidine-2-ylidene) benzamide. researchgate.net In this study, researchers investigated the reaction between benzoyl isothiocyanate, 1-naphthylamine (B1663977), and methyl bromoacetate. researchgate.net Although the final product contains a thiazolidine (B150603) ring instead of a pyrrolidine (B122466) ring, the presence of the N-(naphthalen-1-yl) group provides a relevant model for understanding the kinetic behavior of such systems.

The study revealed a multi-step mechanism, and by using UV-vis spectrophotometry to monitor the reaction progress, the rate constants for the individual steps were determined. researchgate.net It was found that the initial reaction between benzoyl isothiocyanate and 1-naphthylamine was significantly faster than the subsequent cyclization step. researchgate.net This type of kinetic analysis, which dissects a complex transformation into its elementary steps, is crucial for identifying the rate-determining step (RDS) and optimizing reaction conditions. researchgate.net

Table 1: Kinetic Data for the Formation of a Naphthalen-yl Substituted Heterocycle researchgate.net

| Reaction Step | Reactants | Rate Constant (k_obs) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Step 1 (a) | Benzoyl isothiocyanate + 1-Naphthylamine | 66.49 M⁻¹ min⁻¹ | Acetonitrile | 25 |

This table illustrates the significant difference in reaction rates between the initial and subsequent steps of a multi-component reaction, allowing for the identification of the slower, rate-determining step.

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile of a reaction step. Its structure and energy dictate the rate and selectivity of a chemical transformation. While no specific transition state analyses for reactions involving this compound have been reported, computational chemistry provides powerful tools for such investigations. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the geometries and energies of transition states, providing insights that are often difficult to obtain experimentally. For instance, in the study of the thiazolidine formation, computational modeling could be used to visualize the transition state of the cyclization step, revealing the bonding and steric interactions that govern the reaction's feasibility.

Kinetic Isotope Effect Studies (Theoretical)

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. It is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. Theoretical KIE studies, often performed in conjunction with computational transition state analysis, can predict the magnitude of the KIE for a proposed mechanism.

For reactions involving this compound, a theoretical KIE study could be designed to probe a specific mechanistic question. For example, if a reaction involves the abstraction of a proton from the pyrrolidine ring in the rate-determining step, replacing that proton with deuterium (B1214612) would be expected to result in a significant primary KIE (kH/kD > 1). Conversely, if the isotopic substitution is at a position not directly involved in bond changes in the RDS, a smaller, secondary KIE might be observed. While experimental KIE studies on this specific compound are lacking in the literature, theoretical calculations could provide valuable predictive insights into its reactive behavior. chemrxiv.orgnih.gov

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products, and its stereochemistry is often critical to its biological activity. mdpi.comrsc.org Consequently, the development of synthetic methods that allow for precise control over the stereochemical outcome of reactions to form or functionalize the pyrrolidine ring is of paramount importance.

While there is limited information on the use of this compound itself to direct stereochemical outcomes, research into the synthesis of chiral α-aryl pyrrolidines, including a naphthalen-2-yl derivative, highlights the potential for high stereoselectivity. acs.org A biocatalytic approach using an engineered enzyme has been shown to facilitate the cyclization of an aliphatic azide (B81097) containing a naphthalen-2-yl group to afford the corresponding chiral α-(naphthalen-2-yl)pyrrolidine with up to 99% enantiomeric excess. acs.org This demonstrates that the stereochemical outcome of the formation of this specific pyrrolidine can be exquisitely controlled.

In a more general context, the stereochemical outcome of reactions involving pyrrolidine derivatives is often governed by the existing stereocenters on the ring and the nature of the reagents and catalysts used. researchgate.net For example, in asymmetric aldol (B89426) and alkylation reactions using pyrrolidine-based chiral auxiliaries, the diastereoselectivity can be influenced by factors such as the choice of Lewis acid and the reaction temperature. researchgate.net

Table 2: Diastereoselectivity in Aldol Reactions with a Pyrrolidine-Based Auxiliary researchgate.net

| Lewis Acid Additive | syn:anti Ratio |

|---|---|

| SnCl₂ | up to 73:27 |

| Cp₂ZrCl₂ | up to 27:73 |

This table showcases how the choice of a Lewis acid can significantly influence and even reverse the diastereoselectivity in a reaction controlled by a chiral pyrrolidine derivative.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The chiral scaffold of this compound makes it an attractive candidate for development as a chiral auxiliary or as a component of a chiral ligand for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. wikipedia.org Chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of the product over the other. nih.gov

Design Principles for Catalyst Ligands

The design of effective chiral ligands based on the pyrrolidine framework often involves the strategic placement of bulky substituents to create a well-defined chiral pocket around the metal center. mdpi.comnih.gov In the case of a ligand derived from this compound, the bulky naphthalene (B1677914) group would play a crucial role in defining the steric environment of the catalyst.

A successful example of incorporating a chiral pyrrolidine unit into a ligand is seen in the development of ferrocene-derived ligands for rhodium-catalyzed asymmetric hydrogenation. nih.gov In these systems, the pyrrolidine ring, which contains a stereocenter, is attached to the ferrocene (B1249389) backbone. The combination of planar chirality from the ferrocene and central chirality from the pyrrolidine leads to highly effective ligands that can achieve excellent enantioselectivities. nih.gov These design principles could be applied to create novel ligands based on this compound.

Chiral Induction Mechanisms

The mechanism of chiral induction by a ligand containing a this compound moiety would depend on the specific reaction being catalyzed. In general, the chiral ligand creates a sterically and electronically asymmetric environment around the metal center. This asymmetry forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer of the product.

The bulky naphthalen-2-yl group would likely play a key role in this process by creating significant steric hindrance that blocks one face of the approaching substrate, thereby directing the reaction to the other face. The rigidity of the pyrrolidine ring and the defined orientation of the naphthalene group would contribute to creating a well-defined and effective chiral pocket. While specific studies on the chiral induction mechanisms of this compound-based catalysts are not yet available, the principles established from other chiral pyrrolidine ligands provide a strong foundation for predicting their behavior. nih.govnih.gov

Theoretical Applications and Advanced Research Directions for 3 Naphthalen 2 Yl Pyrrolidine

Potential as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and structural features of 3-(naphthalen-2-yl)pyrrolidine make it a valuable chiral building block, or "synthon," for the construction of more complex molecules. The pyrrolidine (B122466) scaffold is a common feature in a vast array of biologically active compounds, and methods to synthesize substituted versions are of great interest. nih.govnih.govunibo.itnih.gov The presence of the naphthalene (B1677914) group provides a sterically defined and electronically rich component that can influence the stereochemical outcome of reactions and impart specific properties to the final product.

The synthesis of such chiral 3-aryl pyrrolidines can be achieved through modern catalytic methods, such as palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct creation of these valuable structures from readily available precursors. nih.gov This accessibility is crucial for its application as a building block.

Total Synthesis of Natural Products

The pyrrolidine ring is a core structural component of numerous natural products, particularly polycyclic alkaloids, which often exhibit significant biological activity. researchgate.netresearchgate.netacs.org The total synthesis of these complex molecules is a major focus of organic chemistry. Using a pre-formed, enantiomerically pure building block like this compound can significantly streamline a synthetic route by providing a ready-made chiral center and a functional handle for further elaboration.

Synthesis of Advanced Organic Materials Precursors

The field of organic materials science is rapidly expanding, with applications in electronics, photonics, and catalysis. gatech.edu Naphthalene derivatives are widely used as precursors for these materials due to their electronic properties, thermal stability, and rigid structure. gatech.eduwikipedia.orgacs.orgyoutube.com They are foundational components in organic semiconductors, organic light-emitting diodes (OLEDs), and other functional devices. gatech.edu

Introducing a chiral pyrrolidine unit onto the naphthalene core creates a precursor for advanced materials with chiroptical properties. These materials can interact with circularly polarized light, a property that is highly sought after for applications in 3D displays, optical data storage, and asymmetric catalysis. The this compound scaffold could be polymerized or incorporated into larger supramolecular assemblies to create chiral organic frameworks with unique electronic and optical characteristics. acs.org

Exploration as a Scaffold for Novel Chemical Probes (Chemical Research Tools)

A "scaffold" is a core molecular structure upon which chemical probes are built. The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry and chemical biology due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional space. nih.govnih.govresearchgate.net The combination with the naphthalene group provides an excellent foundation for developing novel chemical probes to study biological systems.

Design of Fluorescent or Spin-Labeled Probes

The naphthalene moiety is inherently fluorescent, making it an excellent fluorophore for chemical probes. acs.orgrsc.orgtandfonline.comresearchgate.net A fluorescent probe based on the this compound scaffold could be designed to detect specific analytes or monitor biological processes.

The design strategy would involve attaching a recognition unit (e.g., a group that binds to a specific metal ion or protein) to the pyrrolidine ring. Binding of the target analyte to the recognition unit would cause a change in the electronic environment of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). tandfonline.com Such probes are powerful tools for bioimaging, allowing researchers to visualize the distribution and concentration of specific molecules within living cells with high sensitivity and spatial resolution. acs.orgresearchgate.net

| Probe Design Strategy | Component | Function | Potential Application |

| Fluorescent Probe | Naphthalene | Intrinsic Fluorophore | Bioimaging of ions or enzymes |

| Pyrrolidine | Scaffold / Linker | Cellular localization studies | |

| Recognition Group | Binds to target analyte | Real-time monitoring of biological events | |

| Covalent Probe | Naphthalene-Pyrrolidine | Targeting Scaffold | Target identification in proteomics |

| Reactive Group ("Warhead") | Forms covalent bond with protein | Drug discovery and mechanism of action studies |

Covalent Probe Development for Chemical Target Identification Studies

Covalent probes are indispensable tools in chemical biology for identifying the protein targets of bioactive small molecules. nih.govresearchgate.netacs.org These probes consist of three key parts: a recognition element that directs the probe to a specific protein, a reactive group (or "warhead") that forms a permanent covalent bond with a nearby amino acid residue, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation.

The this compound structure can serve as the recognition element, providing the necessary binding affinity and selectivity for a protein target. A reactive warhead, such as an acrylamide (B121943) or chloroacetamide, could be appended to the pyrrolidine nitrogen. acs.org Once the probe binds to its target protein, the warhead reacts with a nucleophilic residue (like cysteine), permanently labeling the protein. nih.gov Researchers can then use proteomic techniques to identify the labeled protein, thereby revealing the molecular target of the original scaffold. This is a powerful strategy in drug discovery for validating targets and understanding a compound's mechanism of action. nih.govresearchgate.net

Development of Pyrrolidine-Naphthalene Hybrid Ligands for Coordination Chemistry

The nitrogen atom in the pyrrolidine ring can act as a Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordination complex. researchgate.netresearchgate.net This makes this compound a promising candidate for development as a ligand in coordination chemistry. The naphthalene group provides steric bulk and can influence the electronic properties of the resulting metal complex through its extended π-system.

Design and Synthesis of Metal Complexes

The pyrrolidine ring in this compound contains a secondary amine, which acts as a Lewis base, making it a suitable ligand for coordination with transition metal ions. nih.gov The nitrogen atom's lone pair of electrons can form a coordinate bond with a metal center, positioning the bulky naphthalen-2-yl group to exert significant steric and electronic influence on the resulting complex.

The design of metal complexes with this ligand would theoretically be influenced by several factors: the choice of the metal ion, the desired coordination geometry, and the steric hindrance imposed by the naphthalene substituent. Pyrrolidine and its derivatives are known to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net The coordination environment around the metal can vary, leading to tetrahedral, square planar, or octahedral geometries, depending on the metal's electronic configuration and the coordination of other ancillary ligands. researchgate.netnih.gov

The naphthalen-2-yl group at the 3-position is expected to play a crucial role in dictating the steric environment around the metal center. This bulky substituent could limit the number of ligands that can coordinate, potentially favoring lower coordination numbers or creating a specific chiral pocket around the metal. This steric influence is a key design element in creating catalysts with high selectivity. soeagra.com

Table 1: Theoretical Design Parameters for Metal Complexes of this compound

| Metal Ion (Example) | Potential Coordination Geometry | Theoretical Role of Naphthalene Moiety | Potential Application Area |

|---|---|---|---|

| Palladium(II), Platinum(II) | Square Planar | Steric shielding to control substrate access; influences electronic properties through space. | Catalysis, Anticancer Agents |

| Copper(II) | Square Planar or Distorted Octahedral | Enforces a specific ligand conformation; potential for π-cation interactions. | Catalysis, Antimicrobial Agents. nih.gov |

| Rhodium(I), Iridium(I) | Square Planar | Creation of a chiral environment for asymmetric transformations. | Asymmetric Catalysis. nih.gov |

| Zinc(II) | Tetrahedral | Structural role in creating a defined three-dimensional architecture. | Fluorescent Sensors |

Catalytic Applications in Organic Transformations

Pyrrolidine-based ligands are cornerstones of modern asymmetric catalysis, valued for their rigid structure and the chirality they impart to metal complexes. researchgate.netmdpi.com The compound this compound possesses a chiral center at the C3 position, making it a promising candidate for the development of new chiral ligands for enantioselective organic reactions.

When coordinated to a metal, the ligand could create a highly specific three-dimensional environment. The bulky naphthalen-2-yl group would form a "chiral wall," selectively allowing a substrate to approach the metal's active site from only one direction, thereby inducing high enantioselectivity in the product. This principle is widely used in reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. nih.govacs.org

The electronic properties of the naphthalene ring could also influence the catalytic activity of the metal center. As a large, polarizable aromatic system, it can engage in non-covalent interactions with substrates, such as π-π stacking or CH-π interactions, which could help in substrate binding and orientation, further enhancing catalytic efficiency and selectivity.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Type of Organic Transformation | Catalytic Metal Center (Example) | Hypothesized Role of the Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creates a rigid chiral pocket to control the facial selectivity of H₂ addition to prochiral olefins or ketones. nih.gov |

| Asymmetric Allylic Alkylation | Palladium | Controls the stereochemical outcome of nucleophilic attack on a π-allyl palladium intermediate. |

| Heck Reaction | Palladium | Stabilizes the active catalytic species and influences regioselectivity through steric effects. |

| C-H Amination | Copper, Rhodium | Directs the insertion of a nitrene into a C-H bond with high stereocontrol. acs.org |

Advanced Material Science Applications (Theoretical Exploration)

The distinct properties of the naphthalene and pyrrolidine moieties suggest that this compound could serve as a building block for advanced organic materials. The naphthalene core offers desirable photophysical properties, while the pyrrolidine unit provides a means to tune solubility, morphology, and intermolecular interactions.

Organic Electronics and Photonics (Hypothetical Scenarios)

Naphthalene and its derivatives are well-regarded for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their high fluorescence quantum yields, good charge carrier mobility, and excellent photostability. nih.govrsc.org The rigid, planar π-system of naphthalene is an excellent chromophore, capable of emitting light efficiently, often in the blue region of the spectrum. oled-intermediates.comskku.edumdpi.com

In a hypothetical scenario, this compound could be a precursor for novel materials in organic electronics. The naphthalene unit would function as the electronically active core, while the pyrrolidine ring would act as a solubilizing group or a structural director.

As an Emitter in OLEDs: The naphthalene core could serve as a blue-light emitter. The attached pyrrolidine ring, being a bulky, non-conjugated group, could act as a "steric shield." This would prevent the close packing of naphthalene units in the solid state, a phenomenon that often leads to aggregation-caused quenching (ACQ) and a reduction in emission efficiency. By keeping the chromophores separated, the intrinsic high fluorescence of the naphthalene moiety could be preserved in a thin film.

As a Host Material: In OLEDs, host materials are used to disperse guest emitter molecules, preventing aggregation and facilitating energy transfer. A derivative of this compound could be designed as a host material. Its wide bandgap, contributed by the naphthalene unit, would allow for efficient energy transfer to a lower-energy guest emitter.

For n-Type Organic Semiconductors: While naphthalene itself is not as electron-deficient as derivatives like naphthalene diimides (NDIs), chemical modification could enhance its electron-accepting properties. gatech.edumdpi.com The pyrrolidine substituent could be used to fine-tune the molecular packing and thin-film morphology, which are critical for achieving high charge-carrier mobility in organic field-effect transistors (OFETs). mdpi.com

Supramolecular Chemistry and Self-Assembly (Theoretical Frameworks)

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. mdpi.com The structure of this compound is well-suited for designing self-assembling systems.

The theoretical framework for its self-assembly would be governed by a balance of competing intermolecular forces:

π-π Stacking: The large, flat, and electron-rich surface of the naphthalene ring is highly conducive to π-π stacking interactions. This is a powerful directional force that can drive the formation of one-dimensional columns or two-dimensional sheets. researchgate.net

Hydrogen Bonding: The secondary amine (N-H) in the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. These interactions could link molecules together, complementing the order provided by π-stacking.

By modifying the pyrrolidine nitrogen, one could introduce different functional groups to precisely control the self-assembly process. For instance, attaching a carboxylic acid or amide group could introduce strong, directional hydrogen bonding motifs, leading to the formation of tapes, fibers, or gels. The stereochemistry at the C3 position of the pyrrolidine ring would translate into the chirality of the final supramolecular structure, potentially leading to helical assemblies. Such chiral supramolecular materials are of interest for applications in chiral sensing and asymmetric catalysis. researchgate.net

Future Research Perspectives and Emerging Methodologies

Advancements in Stereoselective Synthesis Methodologies

The precise control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis of enantiomerically pure 3-(Naphthalen-2-yl)pyrrolidine and its derivatives is a key area of ongoing research, with a focus on developing more efficient and selective methods.

Recent progress in the stereoselective synthesis of pyrrolidine (B122466) rings, which form the core of this compound, has been significant. Modern approaches can be broadly categorized into two main strategies: the functionalization of a pre-existing, optically pure pyrrolidine ring (often derived from natural sources like proline) and the stereoselective cyclization of acyclic precursors.

One of the most powerful techniques for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. The development of catalytic asymmetric versions of this reaction has opened up avenues to a wide array of stereochemical patterns in pyrrolidine synthesis. For instance, the use of chiral catalysts, such as those based on copper(I)/Fesulphos complexes, has enabled highly enantioselective 1,3-dipolar cycloadditions to produce complex pyrrolidine structures. Similarly, palladium-catalyzed asymmetric [3 + 2] cycloadditions of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands, have proven effective for the enantioselective synthesis of pyrrolidines. These methods offer a versatile toolkit for creating chiral pyrrolidines with a high degree of control over the stereochemical outcome.

Gold-catalyzed reactions have also emerged as a powerful tool. For example, the enantioselective gold(I)-catalyzed cyclization of allenenes can produce 3,4-disubstituted pyrrolidines with high diastereoselectivity, creating three contiguous stereocenters in the process. Organocatalysis, another burgeoning field, has provided metal-free alternatives for stereoselective synthesis. Organocatalytic enantioselective Michael additions, for instance, have been successfully employed to create highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which can serve as versatile intermediates.

The table below summarizes some of the advanced methodologies applicable to the stereoselective synthesis of pyrrolidine derivatives.

| Methodology | Catalyst/Reagent Type | Key Features | Potential Application for this compound |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal complexes (e.g., Cu(I), Ag(I)) | High versatility in creating diverse stereochemical patterns. | Direct synthesis of the chiral pyrrolidine core with the naphthalene (B1677914) moiety introduced via the dipolarophile or the azomethine ylide. |

| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Palladium complexes with chiral phosphoramidite ligands. | Excellent yields and selectivities for a wide variety of imine substrates. | Construction of the pyrrolidine ring from an imine precursor bearing the naphthalene group. |

| Gold-Catalyzed Enantioselective Cycloaddition | Gold(I) complexes with phosphoramidite ligands. | Highly diastereo- and enantioselective synthesis of substituted pyrrolidines. | Synthesis of complex, polysubstituted analogs of this compound. |

| Organocatalytic Michael Addition | Chiral organic molecules (e.g., diarylprolinol ethers). | Metal-free, environmentally benign conditions with high enantioselectivity. | Stepwise construction of the pyrrolidine ring through conjugate addition reactions. |